molecular formula C24H21FN2OS B4289716 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4289716
M. Wt: 404.5 g/mol
InChI Key: LTFNEGWHAYXFQE-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions, including the condensation of appropriate aldehydes with malononitrile, followed by cyclization.

    Introduction of the Thioether Group: The thioether group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Substitution with Fluorophenyl and Phenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe to study various biological processes, particularly those involving nicotinonitrile derivatives.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile depends on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • **2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone

Uniqueness

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. The presence of both fluorophenyl and phenyl groups, along with the thioether linkage, imparts distinct chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-(3-fluorophenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-24(2,3)22(28)15-29-23-20(14-26)19(17-10-7-11-18(25)12-17)13-21(27-23)16-8-5-4-6-9-16/h4-13H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNEGWHAYXFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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